molecular formula C15H12N4O6 B14690443 Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester CAS No. 29045-94-1

Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester

Cat. No.: B14690443
CAS No.: 29045-94-1
M. Wt: 344.28 g/mol
InChI Key: IEGGPIDDZREPLN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound contains a benzoic acid core with a 2,4-dinitrophenylhydrazono group and a methyl ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation and esterification processes. Common reagents used in the synthesis include sulfuric acid, hydrochloric acid, and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and 2,4-dinitrophenylhydrazine. The reaction is typically carried out in a controlled environment to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and amino derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the nitro groups can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is unique due to its combination of the dinitrophenylhydrazono group and the methyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

CAS No.

29045-94-1

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

methyl 4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C15H12N4O6/c1-25-15(20)11-4-2-10(3-5-11)9-16-17-13-7-6-12(18(21)22)8-14(13)19(23)24/h2-9,17H,1H3

InChI Key

IEGGPIDDZREPLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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